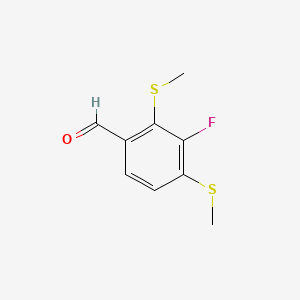

3-Fluoro-2,4-bis(methylthio)benzaldehyde

Description

3-Fluoro-2,4-bis(methylthio)benzaldehyde is a fluorinated benzaldehyde derivative featuring two methylthio (-SCH₃) groups at the 2- and 4-positions and a fluorine atom at the 3-position. This compound combines electron-withdrawing (fluoro) and electron-donating (methylthio) substituents, creating a unique electronic environment that influences its reactivity and physical properties. Such multi-substituted benzaldehydes are valuable intermediates in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula |

C9H9FOS2 |

|---|---|

Molecular Weight |

216.3 g/mol |

IUPAC Name |

3-fluoro-2,4-bis(methylsulfanyl)benzaldehyde |

InChI |

InChI=1S/C9H9FOS2/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-5H,1-2H3 |

InChI Key |

YZMATAGQKKNWLH-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C(=C(C=C1)C=O)SC)F |

Origin of Product |

United States |

Preparation Methods

Two-Step Halogen-Methylthio Exchange

A primary route involves substituting halogen atoms in fluorinated benzaldehyde precursors with methylthio groups. For example, 2,4-dichloro-3-fluorobenzaldehyde undergoes sequential reactions with sodium methanethiolate (NaSCH₃):

Procedure :

- Step 1 : Dissolve 2,4-dichloro-3-fluorobenzaldehyde in anhydrous DMF.

- Step 2 : Add NaSCH₃ (2.2 eq) at 0°C, warm to 25°C, and stir for 5–8 hours.

- Workup : Extract with ethyl acetate, wash with brine, and purify via silica chromatography.

Key Parameters :

Phase-Transfer Catalysis (PTC)

Phase-transfer agents like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems:

- Catalyst : TBAB (0.01–0.1 eq).

- Conditions : 30–50°C, 10–30% aqueous NaSCH₃.

- Advantage : Reduces side reactions and improves yield to 70–85%.

Multi-Step Synthesis from Fluorinated Aromatics

Fluorination Followed by Thioetherification

Route :

- Fluorination : Introduce fluorine via HF or Selectfluor® on dichlorobenzaldehyde derivatives.

- Methylthio Incorporation : Treat with NaSCH₃ under PTC conditions.

Example :

Diazotization and Substitution

For substrates requiring regioselective substitution:

- Diazotization : Convert amino groups to diazonium salts using NaNO₂/HCl.

- Displacement : Replace diazo groups with –SCH₃ via Meerwein reaction or copper catalysis.

Case Study :

Catalytic Methods for Enhanced Efficiency

Transition Metal Catalysis

Palladium or nickel catalysts enable C–S bond formation under milder conditions:

Continuous Flow Reactors

Microchannel reactors improve heat/mass transfer for hazardous intermediates:

Optimization and Industrial Considerations

Solvent and Temperature Effects

Byproduct Management

- Common Byproducts : Disulfides, over-alkylated products.

- Mitigation : Use excess NaSCH₃ (2.2–3 eq) and inert atmosphere.

Data Summary of Key Methods

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2,4-bis(methylthio)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom and methylthio groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydride or potassium carbonate in dimethylformamide or dimethyl sulfoxide.

Major Products Formed:

Oxidation: 3-Fluoro-2,4-bis(methylthio)benzoic acid.

Reduction: 3-Fluoro-2,4-bis(methylthio)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2,4-bis(methylthio)benzaldehyde has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology: The compound’s structural features allow it to interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of molecules with specific biological activities.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,4-bis(methylthio)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atom and methylthio groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The specific pathways and molecular targets involved depend on the context of its use and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Fluoro-2,4-bis(methylthio)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The fluoro group at position 3 enhances the electrophilicity of the aldehyde, making it more reactive in nucleophilic additions compared to non-fluorinated analogues like p-(methylthio)benzaldehyde .

- Steric Hindrance: Dual methylthio groups in the target compound create greater steric hindrance around the aromatic ring compared to mono-substituted derivatives like p-(methylthio)benzaldehyde . This may slow reactions requiring planar transition states (e.g., electrophilic aromatic substitution).

Physical Properties

- Volatility: p-(Methylthio)benzaldehyde is noted as a volatile organic compound (VOC) marker in truffles , whereas the target compound’s additional substituents (fluoro and second methylthio) likely reduce volatility due to increased molecular weight and polarity. Benzaldehyde itself is highly volatile ; substituents like fluorine and methylthio alter this property significantly.

Chemical Reactivity

Aldehyde Reactivity :

- The fluorine atom increases the aldehyde’s electrophilicity, enhancing reactivity in condensation reactions (e.g., formation of Schiff bases or heterocycles) compared to 4-Fluoro-2-((2-methylpiperidin-1-yl)methyl)benzaldehyde , where the aldehyde is sterically shielded by a piperidinylmethyl group .

- Methylthio groups can act as leaving groups in nucleophilic substitutions, as seen in pyrimido oxazine synthesis .

Oxidation Stability :

- Methylthio groups are susceptible to oxidation, as demonstrated in solvent-free oxidation studies of 4-(methylthio)benzaldehyde . The target compound’s dual methylthio groups may require stabilization under oxidative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.